6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The bromination step is often carried out using bromine (Br2) in acetic acid (AcOH) to yield the desired bromo compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine-3-carbonitrile moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Features a boronic acid ester group instead of the carbonitrile.
Uniqueness
6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C16H15BrN4 |
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Molecular Weight |
343.22 g/mol |
IUPAC Name |
6-[4-(4-bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15BrN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2 |
InChI Key |
POXODLUGPYLBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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